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Compound of Interest

Compound Name: ONX-0914 TFA

Cat. No.: B8176041

Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers using ONX-0914 TFA in mouse experiments. The information is

intended for scientists and drug development professionals to help anticipate and minimize

potential side effects.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ONX-0914?

ONX-0914 is a selective and irreversible inhibitor of the immunoproteasome subunit LMP7

(Low Molecular Mass Polypeptide 7 or β5i).[1] The immunoproteasome is a variant of the

constitutive proteasome found predominantly in cells of hematopoietic origin. By inhibiting

LMP7, ONX-0914 modulates the inflammatory response, primarily by altering cytokine

production and T-cell differentiation.[2] It has been shown to reduce the differentiation of pro-

inflammatory Th1 and Th17 cells.[3][4]

Q2: What is the recommended dose of ONX-0914 TFA in mice?

The most commonly reported effective and well-tolerated dose in various mouse models is 10

mg/kg.[2][5][6] However, doses ranging from 6-12 mg/kg have been used successfully.[2] At the
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10 mg/kg dose, ONX-0914 has been shown to specifically inhibit the LMP7 subunit of the

immunoproteasome in hyperlipidemic mice.[4]

Q3: How should ONX-0914 TFA be formulated and administered?

A common and effective formulation is an aqueous solution of 10% (w/v) sulfobutylether-β-

cyclodextrin (SBE-β-CD) and 10 mM sodium citrate at pH 6.[5][6] Administration is typically

performed via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[4][5]

Q4: Is ONX-0914 TFA generally considered toxic to mice?

In many preclinical models of autoimmune diseases, ONX-0914 TFA is reported to have a

good safety profile with minimal side effects compared to broad-spectrum proteasome

inhibitors like bortezomib.[3] Studies in wild-type mice have shown no negative impact on body

weight or physical performance at a 10 mg/kg dose.[7] Furthermore, it has demonstrated

significantly lower neurotoxicity than bortezomib.[3][7]

Q5: What are the known effects of ONX-0914 on non-immune cells?

While ONX-0914 is selective for the immunoproteasome, its effects on non-immune cells can

be context-dependent. In a model of coxsackievirus B3-induced myocarditis, ONX-0914 was

found to lack selectivity for the cardiac immunoproteasome and instead inhibited the

constitutive β5 subunit, potentially exacerbating tissue damage.[8][9] This suggests that in

tissues with high levels of inflammation and induced immunoproteasome expression, off-target

effects may occur.

Troubleshooting Guide
Issue 1: Unexpected Cardiovascular Effects or Tissue
Damage
Symptoms:

Increased markers of cardiac stress or damage in your model.

Exacerbation of tissue injury in infectious disease models.
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Possible Cause: In certain inflammatory contexts, such as viral myocarditis, ONX-0914 may

exhibit reduced selectivity and inhibit the constitutive proteasome in non-immune cells like

cardiomyocytes.[8][9] This off-target activity can interfere with normal cellular protein

homeostasis and lead to cytotoxicity.

Mitigation Strategies:

Re-evaluate the timing of administration: In the coxsackievirus B3 myocarditis model,

initiating ONX-0914 treatment before the onset of viral cytotoxicity led to increased tissue

damage.[8][9] Consider starting treatment after the initial inflammatory insult has occurred.

Monitor cardiac and tissue-specific toxicity markers: If your research involves significant

inflammation in non-lymphoid tissues, it is crucial to include endpoints that measure potential

off-target toxicity.

Consider the mouse strain: The adverse cardiac effects were reported in NMRI mice.[8][9]

The inflammatory response and, consequently, the expression of the immunoproteasome in

non-immune tissues can vary between different mouse strains.

Issue 2: Unexplained Metabolic Changes
Symptoms:

Significant changes in body weight, specifically a reduction in white adipose tissue mass.

Alterations in blood glucose or plasma triglyceride levels.

Possible Cause: ONX-0914 has been shown to have metabolic effects in mouse models of

atherosclerosis, including reducing white adipose tissue mass and improving markers of

metabolic syndrome.[4] These effects are thought to be linked to reduced intestinal triglyceride

uptake and delayed gastric emptying.[4]

Mitigation Strategies:

Acknowledge and account for metabolic effects: If your research is not focused on

metabolism, be aware that these changes could be a confounding factor. It is important to

monitor body weight and relevant metabolic parameters.
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Adjust feeding protocols if necessary: Given the potential impact on gastric emptying and

nutrient absorption, consider standardizing feeding times relative to drug administration.

Use appropriate controls: Ensure that vehicle-treated control groups are carefully monitored

for the same metabolic parameters to isolate the effects of ONX-0914.

Issue 3: Lack of Efficacy in Your Model
Symptoms:

The expected anti-inflammatory or therapeutic effect is not observed.

Possible Causes:

Suboptimal Dosing or Administration Schedule: While 10 mg/kg is common, the optimal dose

and frequency can vary between disease models.

Timing of Treatment Initiation: As seen in the viral myocarditis model, the timing of

administration relative to the disease process can be critical.[8][9]

Loss of Efficacy Over Time: One study suggested that the proportion of ONX-0914-bound

immunoproteasome subunits could decrease with long-term treatment, potentially indicating

a loss of efficacy.[8]

Mitigation Strategies:

Optimize Dose and Schedule: If the standard protocol is ineffective, consider a dose-

response study or varying the frequency of administration.

Adjust the Treatment Window: Experiment with initiating treatment at different stages of the

disease progression.

Assess Target Engagement: If possible, confirm the inhibition of the LMP7 subunit in your

target tissue (e.g., spleen, lymph nodes) via techniques like Western blotting, which can

show a shift in the electrophoretic mobility of the LMP7 subunit upon binding to ONX-0914.

Data Summary
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Table 1: Overview of ONX-0914 TFA Effects in Various Mouse Models

Mouse Model
Dosage and

Administration

Observed

Effects

Reported Side

Effects/Observa

tions

Reference

Experimental

Autoimmune

Encephalomyeliti

s (EAE)

10 mg/kg, s.c.,

3x/week

Attenuated

disease

progression,

reduced CNS

inflammation.

Lacking side

effects compared

to broad-

spectrum

inhibitors.

[2]

Psoriasis (IMQ-

induced and

Card14ΔE138+/-

)

10 mg/kg, s.c.,

daily

Reduced skin

thickness and

inflammation.

Increased spleen

weight in one

model.

[6]

Atherosclerosis

(LDLr-/-)

10 mg/kg, i.p.,

3x/week

Reduced

atherosclerosis,

improved

metabolic profile.

Reduced white

adipose tissue

mass, reduced

intestinal lipid

uptake.

[4]

Duchenne

Muscular

Dystrophy (mdx)

10 mg/kg, s.c.,

on days 2, 4, 6

No change in

muscle structure

or function

(short-term).

No negative

impact on body

weight or

physical

performance in

WT mice.

[7]

Coxsackievirus

B3 Myocarditis

(NMRI)

5-10 mg/kg, s.c.,

daily

No anti-

inflammatory

effect; increased

viral cytotoxicity

when given pre-

infection.

Lack of

selectivity for

cardiac

immunoproteaso

me; potential for

tissue damage.

[8][9]
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Standard Protocol for ONX-0914 TFA Administration in Mice

Formulation:

Prepare a vehicle solution of 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium

citrate in sterile water, adjusted to pH 6.

Dissolve ONX-0914 TFA in the vehicle to a final concentration suitable for delivering 10

mg/kg in a reasonable injection volume (e.g., 100 µL per 20g mouse).

Administration:

Administer the formulated ONX-0914 or vehicle control via subcutaneous (s.c.) or

intraperitoneal (i.p.) injection.

The frequency of administration can range from daily to three times per week, depending

on the experimental model and goals.[2][4][8]

Monitoring:

Monitor mice for changes in body weight, general health, and any signs of distress.

Depending on the experimental model, monitor for specific parameters such as clinical

scores in EAE, skin thickness in psoriasis, or metabolic markers in atherosclerosis

models.

At the end of the experiment, tissues can be harvested to assess target engagement and

downstream effects.
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Caption: Mechanism of action of ONX-0914.

Experiment with ONX-0914

Is the expected
therapeutic effect observed?

Are there unexpected
side effects?

Yes

Troubleshoot Efficacy:
- Check dose/schedule

- Adjust timing
- Confirm target engagement

No

Experiment Successful

No

Troubleshoot Side Effects:
- Assess cardiac/metabolic markers

- Consider context/model
- Review administration timing

Yes

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b8176041/docs?utm_src=pdf-body-img#technical-support-center-onx-0914-tfa-in-mouse-models
https://www.benchchem.com/product/b8176041/docs?utm_src=pdf-body-img#technical-support-center-onx-0914-tfa-in-mouse-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8176041?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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